Norleual Norleual Norleual is an angiotensin (Ang) IV analog, and acts as highly potent HGF/c-MET inhibitor (IC50 = 3 pM) that inhibits HGF-induced MDCK cell proliferation and invasion in vitro. It also is AT4 receptor antagonist, disrupts LTP stabilization. It shows antiangiogenic activity.
Brand Name: Vulcanchem
CAS No.: 334994-34-2
VCID: VC0549373
InChI: InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1
SMILES: CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Molecular Formula: C41H58N8O7
Molecular Weight: 774.95

Norleual

CAS No.: 334994-34-2

Peptides

VCID: VC0549373

Molecular Formula: C41H58N8O7

Molecular Weight: 774.95

Norleual - 334994-34-2

CAS No. 334994-34-2
Product Name Norleual
Molecular Formula C41H58N8O7
Molecular Weight 774.95
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1
Standard InChIKey LOHDEFSMLITXTG-RZAPKHMUSA-N
Isomeric SMILES CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
SMILES CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Description Norleual is an angiotensin (Ang) IV analog, and acts as highly potent HGF/c-MET inhibitor (IC50 = 3 pM) that inhibits HGF-induced MDCK cell proliferation and invasion in vitro. It also is AT4 receptor antagonist, disrupts LTP stabilization. It shows antiangiogenic activity.
Sequence XYLHPF(Modifications: X = Nle, Leu-3-His-4 peptide bond replaced with CH2NH)
Storage -20°C
Synonyms L-Norleucyl-L-tyrosyl-L-leucyl-ψ(ch2-nh)-L-histidyl-L-prolyl-L-phenylalanine
PubChem Compound 91691127
Last Modified Nov 11 2021
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